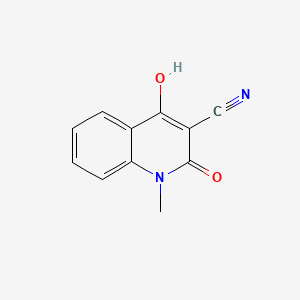

4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves the reaction of anthranilic acid derivatives with suitable reagents. One common method includes the reaction of anthranilic acid with acetic anhydride and subsequent cyclization . Another method involves the use of diethyl malonate and aromatic amines in the presence of a catalyst such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the carbonyl group to yield different derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,4-diones, while reduction can produce hydroquinoline derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile derivatives. Research indicates that these compounds exhibit significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, a study synthesized several derivatives and tested them for antibacterial activity, revealing that certain compounds demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting their potential as future antituberculosis agents .

Anticancer Properties

The compound has also been investigated for its anticancer properties. A study focused on synthesizing derivatives of this compound and evaluated their effects on breast cancer cells. The results indicated that specific derivatives exhibited promising anticancer activity, leading to further exploration of this compound in cancer therapeutics .

Case Study: Anticancer Activity

A comprehensive study synthesized 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo derivatives and tested their efficacy against breast cancer cell lines. The findings demonstrated that these derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells, marking a significant step in the development of new anticancer agents based on the quinoline scaffold .

Materials Science

Fluorescent Properties

4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline derivatives have been explored for their fluorescent properties, making them suitable for applications in optoelectronics and sensor technology. The unique structural features of these compounds allow for tunable fluorescence, which can be exploited in the development of advanced materials for light-emitting devices.

Case Study: Sensor Development

Research has demonstrated the use of quinoline-based compounds as fluorescent sensors for detecting metal ions in solution. The incorporation of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline into sensor designs has shown enhanced sensitivity and selectivity towards specific metal ions, thus paving the way for innovative applications in environmental monitoring .

Analytical Chemistry

Chromatographic Applications

The compound is also utilized in analytical chemistry as a standard reference material for chromatographic methods. Its distinct chemical characteristics facilitate the development of robust analytical techniques for the quantification of related compounds in complex mixtures.

Case Study: HPLC Analysis

In high-performance liquid chromatography (HPLC), 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline derivatives have been used to create calibration curves for quantifying similar quinoline derivatives in pharmaceutical formulations. This application underscores the importance of this compound in ensuring quality control within pharmaceutical manufacturing processes .

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial properties .

Comparación Con Compuestos Similares

Similar Compounds

4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Known for its diuretic activity.

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Exhibits analgesic effects.

Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate: Used in various chemical syntheses.

Uniqueness

4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxy group, a carbonitrile group, and a quinoline core makes it a versatile compound for various applications .

Actividad Biológica

4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS No. 73281-56-8) is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H8N2O2, with a molecular weight of 200.19 g/mol. The structural characteristics include a quinoline ring system with hydroxyl and carbonitrile functional groups, which are crucial for its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound. A study demonstrated that related compounds exhibited significant inhibition of Hepatitis B Virus (HBV) replication in vitro, suggesting that this compound may also possess similar antiviral properties. The mechanism involves the inhibition of viral replication processes through interaction with viral proteins or enzymes .

Antibacterial Activity

The antibacterial effects of quinoline derivatives have been well-documented. For instance, compounds with similar structures showed moderate antibacterial activity against various strains, including those responsible for opportunistic infections in immunocompromised patients. The minimum inhibitory concentration (MIC) values were determined to assess their effectiveness against specific bacterial strains .

Anticancer Potential

Compounds in the quinoline series have been explored for their anticancer properties due to their ability to inhibit protein tyrosine kinases (PTKs), which are implicated in cancer progression. The inhibition of PTKs by this compound could potentially lead to reduced tumor growth and proliferation .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or bacterial metabolism.

- Receptor Interaction : It may interact with specific receptors involved in cell signaling pathways related to cancer and inflammation.

- Cell Cycle Disruption : Some studies suggest that quinoline derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Study on Antiviral Activity

A research article published in 2020 investigated the antiviral properties of various quinoline derivatives against HBV. Compounds structurally similar to 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline demonstrated significant inhibition at concentrations below 10 µM .

Study on Antibacterial Properties

In another study focusing on antibacterial activity, derivatives were synthesized and tested against standard bacterial strains. The results indicated that certain modifications to the quinoline structure enhanced antibacterial potency, with MIC values as low as 12 µg/mL for some derivatives .

Data Tables

Propiedades

IUPAC Name |

4-hydroxy-1-methyl-2-oxoquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-13-9-5-3-2-4-7(9)10(14)8(6-12)11(13)15/h2-5,14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVQZHGSZJKNEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.